NSD1 inhibitor BT5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSD1 inhibitor BT5 is a covalent, small molecule inhibitor of the NSD1 histone methyltransferase. It has an IC50 of 1.4 µM and shows no covalent binding to NSD2 . This compound is significant in the field of epigenetics and cancer research due to its specificity and efficacy in targeting NSD1, a protein associated with various malignancies .
准备方法
The synthesis of NSD1 inhibitor BT5 involves a fragment-based screening approach followed by chemical optimization. The key feature of BT5 is its electrophilic methyl-aziridine moiety, which covalently binds to the C2062 residue of the NSD1 SET domain . The industrial production methods for BT5 are not extensively documented, but the synthetic route typically involves the preparation of the aziridine moiety and its subsequent incorporation into the final molecule through a series of organic reactions .
化学反应分析
NSD1 inhibitor BT5 undergoes covalent binding reactions, particularly with the C2062 residue of the NSD1 SET domain . This reaction is facilitated by the electrophilic nature of the methyl-aziridine moiety. The major product of this reaction is the covalently modified NSD1 protein, which results in the inhibition of its methyltransferase activity . Common reagents and conditions for these reactions include the use of organic solvents and controlled temperature settings to ensure the stability of the aziridine moiety .
科学研究应用
NSD1 inhibitor BT5 has several scientific research applications:
Cancer Research: BT5 is used to study the role of NSD1 in various cancers, particularly leukemia with the NUP98-NSD1 translocation.
Epigenetics: BT5 is a valuable tool for investigating the epigenetic regulation of gene expression.
Drug Development: BT5 serves as a lead compound for the development of new therapeutic agents targeting NSD1 and related histone methyltransferases.
作用机制
The mechanism of action of NSD1 inhibitor BT5 involves the covalent binding of its electrophilic methyl-aziridine moiety to the C2062 residue of the NSD1 SET domain . This binding results in the inhibition of NSD1’s methyltransferase activity, leading to a decrease in H3K36me2 levels . The inhibition of NSD1 affects the expression of genes involved in cell proliferation, apoptosis, and DNA repair, thereby exerting its anti-cancer effects .
相似化合物的比较
NSD1 inhibitor BT5 is unique due to its specificity for NSD1 and its covalent binding mechanism . Similar compounds include inhibitors of other histone methyltransferases such as NSD2 and NSD3, which share structural similarities with NSD1 . BT5’s lack of covalent binding to NSD2 and its high specificity for NSD1 set it apart from other inhibitors .
Similar Compounds
属性
分子式 |
C10H11N3OS |
---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol |
InChI |
InChI=1S/C10H11N3OS/c1-5-4-13(5)6-2-7(14)9-8(3-6)15-10(11)12-9/h2-3,5,14H,4H2,1H3,(H2,11,12) |
InChI 键 |
PHBIAWCGMOCBGF-UHFFFAOYSA-N |
规范 SMILES |
CC1CN1C2=CC(=C3C(=C2)SC(=N3)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。